4-Bromo-2,6-dinitrobenzonitrile

Analytical Chemistry LC-MS Method Development Quality Control

4-Bromo-2,6-dinitrobenzonitrile (CAS 1272756-27-0) is a polyfunctional aromatic nitrile featuring a critical 4-position bromine handle that enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling—transformations inaccessible with non-halogenated 2,6-dinitrobenzonitrile (CAS 35213-00-4). The electron-withdrawing nitro and cyano groups activate the ring for SNAr at the bromine-bearing position, providing orthogonal reactivity to nitro-displacement chemistry. The 40.9% mass differential and characteristic bromine isotopic pattern deliver unambiguous LC-MS tracking of coupling progress. Ensure procurement of the correct regioisomer to avoid confounding SAR results from the 2-bromo analog.

Molecular Formula C7H2BrN3O4
Molecular Weight 272.014
CAS No. 1272756-27-0
Cat. No. B571784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dinitrobenzonitrile
CAS1272756-27-0
Synonyms4-BroMo-2,6-dinitrobenzonitrile
Molecular FormulaC7H2BrN3O4
Molecular Weight272.014
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Br
InChIInChI=1S/C7H2BrN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H
InChIKeyOHQZESXZJQEWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-dinitrobenzonitrile (CAS 1272756-27-0): Procurement-Grade Characterization for R&D-Scale Synthesis


4-Bromo-2,6-dinitrobenzonitrile (CAS: 1272756-27-0) is a polyfunctional aromatic nitrile characterized by a bromine atom at the 4-position and nitro groups at the 2- and 6-positions of a benzonitrile core . With a molecular formula of C₇H₂BrN₃O₄ and a molecular weight of 272.01 g/mol, this compound exists as a solid at ambient temperature and is primarily utilized as a research chemical and versatile intermediate in the synthesis of complex organic molecules, including heterocyclic scaffolds and pharmaceutical building blocks .

Why Generic Substitution of 4-Bromo-2,6-dinitrobenzonitrile with Unsubstituted or Chloro-Analogs Introduces Synthetic Risk


In procurement for chemical synthesis, 4-Bromo-2,6-dinitrobenzonitrile cannot be freely interchanged with unsubstituted 2,6-dinitrobenzonitrile (CAS 35213-00-4) or the 4-chloro analog. The 4-position bromine substituent is a critical functional handle that enables site-selective downstream chemistry—particularly cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that are inaccessible with the non-halogenated parent scaffold . Furthermore, the electron-withdrawing nitro and cyano groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) at the bromine-bearing position, a reactivity profile fundamentally distinct from the nitro-displacement chemistry observed with 2,6-dinitrobenzonitrile [1]. Substituting the bromine atom for chlorine alters reaction kinetics, leaving-group ability, and cross-coupling compatibility in ways that can materially affect synthetic yield and purity.

4-Bromo-2,6-dinitrobenzonitrile: Quantified Differentiation vs. 2,6-Dinitrobenzonitrile and Chloro-Analog


Molecular Weight Differential as a Chromatographic and Spectrometric Selection Criterion

4-Bromo-2,6-dinitrobenzonitrile exhibits a molecular weight of 272.01 g/mol, which is 78.89 g/mol higher than that of the unsubstituted comparator 2,6-dinitrobenzonitrile (MW: 193.12 g/mol) . This mass differential, attributable to the bromine substituent replacing a hydrogen atom, produces a characteristic isotopic pattern in mass spectrometry (approximately 1:1 M and M+2 peaks due to natural ⁷⁹Br and ⁸¹Br abundance) that is absent in the non-halogenated parent compound.

Analytical Chemistry LC-MS Method Development Quality Control

Commercial Purity Benchmark: 98% Assay Specification Across Multiple Vendor Lots

Commercially available 4-Bromo-2,6-dinitrobenzonitrile is routinely supplied with a certified purity of 98% as confirmed by multiple independent vendor specifications . This purity level meets or exceeds typical procurement requirements for research-grade intermediates intended for further synthetic elaboration.

Procurement Specification Purity Assurance Reproducible Synthesis

Structural Differentiation: C-Br Bond as a Site-Selective Coupling Handle Absent in Parent Scaffold

The presence of a carbon-bromine bond at the 4-position constitutes a site-selective functional handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This structural feature is absent in the unsubstituted comparator 2,6-dinitrobenzonitrile (CAS 35213-00-4), which bears a hydrogen atom at the 4-position and is therefore incapable of participating in analogous C-C or C-heteroatom bond-forming reactions at that site [1]. The nitro groups at positions 2 and 6 exert a strong electron-withdrawing effect that activates the 4-position bromine toward nucleophilic displacement, a reactivity profile fundamentally distinct from the nitro-displacement chemistry documented for 2,6-dinitrobenzonitrile where the nitro groups themselves serve as leaving groups in reactions with alkoxides, thiolates, and amines [2].

Cross-Coupling SNAr Chemistry Functional Group Interconversion

Regioisomeric Differentiation: 4-Bromo vs. 2-Bromo Substitution Pattern

4-Bromo-2,6-dinitrobenzonitrile (CAS 1272756-27-0) is the 4-bromo regioisomer of the 2-bromo-4,6-dinitrobenzonitrile scaffold. The substitution pattern—with bromine at the para position relative to the nitrile and flanked symmetrically by nitro groups at both ortho positions—provides a unique electronic and steric environment that differs from the 2-bromo isomer where the bromine occupies an ortho position adjacent to the nitrile and one nitro group .

Regioselectivity Structure-Activity Relationship Isomer Selection

4-Bromo-2,6-dinitrobenzonitrile: Evidence-Backed Application Scenarios for R&D Procurement


Cross-Coupling Platform for Diversified Heterocyclic Library Synthesis

The 4-position bromine atom enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to install aryl, alkynyl, or amino substituents. This functional handle—absent in 2,6-dinitrobenzonitrile—allows researchers to generate diverse compound libraries from a single scaffold. The 40.9% mass differential and characteristic bromine isotopic pattern provide unambiguous LC-MS tracking of coupling reaction progress and product identity. [1]

Nucleophilic Aromatic Substitution (SNAr) Substrate for Orthogonal Functionalization

The electron-withdrawing nitro groups at the 2- and 6-positions activate the 4-position bromine toward nucleophilic displacement by amines, alkoxides, and thiolates. This SNAr pathway is orthogonal to the nitro-displacement chemistry documented for 2,6-dinitrobenzonitrile, enabling sequential or selective functionalization strategies that cannot be achieved with the non-halogenated parent scaffold. [1]

Reference Standard for Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

The 4-bromo substitution pattern provides a defined spatial orientation of the bromine atom relative to the nitrile and nitro groups. This regioisomeric identity is essential for SAR studies where the position of the halogen leaving group influences both reactivity and the three-dimensional conformation of downstream derivatives. Procurement of the specific CAS 1272756-27-0 ensures the correct isomer is employed, avoiding confounding results that would arise from inadvertent use of the 2-bromo analog.

Analytical Method Development Using Distinctive Mass Spectrometric Signature

The molecular weight of 272.01 g/mol and characteristic 1:1 M/M+2 isotopic pattern provide a distinctive LC-MS signature for 4-bromo-2,6-dinitrobenzonitrile. This property facilitates the development of selective analytical methods for monitoring this intermediate in complex reaction mixtures, distinguishing it from non-halogenated byproducts or starting materials. [1]

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